Cas no 2138559-66-5 (2-(4,4-Difluoro-1-hydroxycyclohex-2-en-1-yl)acetic acid)

2-(4,4-Difluoro-1-hydroxycyclohex-2-en-1-yl)acetic acid is a fluorinated cyclohexene derivative featuring both hydroxyl and carboxylic acid functional groups. This compound is of interest in synthetic organic chemistry due to its unique structural motif, which combines a difluorinated cyclohexene ring with an acetic acid side chain. The presence of fluorine atoms enhances its potential as a building block in medicinal chemistry, where fluorinated compounds often exhibit improved metabolic stability and bioavailability. The hydroxyl group provides a handle for further functionalization, making it a versatile intermediate for the synthesis of complex molecules. Its well-defined reactivity profile allows for precise modifications in drug discovery and materials science applications.
2-(4,4-Difluoro-1-hydroxycyclohex-2-en-1-yl)acetic acid structure
2138559-66-5 structure
Product Name:2-(4,4-Difluoro-1-hydroxycyclohex-2-en-1-yl)acetic acid
CAS No:2138559-66-5
MF:C8H10F2O3
MW:192.160009860992
CID:6276241
PubChem ID:165833673
Update Time:2025-10-28

2-(4,4-Difluoro-1-hydroxycyclohex-2-en-1-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-1156242
    • 2-(4,4-difluoro-1-hydroxycyclohex-2-en-1-yl)acetic acid
    • 2138559-66-5
    • 2-(4,4-Difluoro-1-hydroxycyclohex-2-en-1-yl)acetic acid
    • Inchi: 1S/C8H10F2O3/c9-8(10)3-1-7(13,2-4-8)5-6(11)12/h1,3,13H,2,4-5H2,(H,11,12)
    • InChI Key: KKBBXHPFZJYKJD-UHFFFAOYSA-N
    • SMILES: FC1(C=CC(CC(=O)O)(CC1)O)F

Computed Properties

  • Exact Mass: 192.05980050g/mol
  • Monoisotopic Mass: 192.05980050g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 57.5Ų

2-(4,4-Difluoro-1-hydroxycyclohex-2-en-1-yl)acetic acid Pricemore >>

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Additional information on 2-(4,4-Difluoro-1-hydroxycyclohex-2-en-1-yl)acetic acid

Recent Advances in the Study of 2-(4,4-Difluoro-1-hydroxycyclohex-2-en-1-yl)acetic acid (CAS: 2138559-66-5)

The compound 2-(4,4-Difluoro-1-hydroxycyclohex-2-en-1-yl)acetic acid (CAS: 2138559-66-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the synthetic versatility of 2-(4,4-Difluoro-1-hydroxycyclohex-2-en-1-yl)acetic acid, with researchers developing novel methodologies for its efficient production. A 2023 publication in the *Journal of Medicinal Chemistry* detailed a streamlined synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The study emphasized the compound's role as a key intermediate in the synthesis of fluorinated bioactive molecules, which are increasingly important in the development of targeted therapies.

In terms of biological activity, preliminary investigations have demonstrated that 2-(4,4-Difluoro-1-hydroxycyclohex-2-en-1-yl)acetic acid exhibits promising anti-inflammatory properties. A recent *in vitro* study published in *Bioorganic & Medicinal Chemistry Letters* reported that the compound effectively inhibits pro-inflammatory cytokines in macrophage cells, suggesting potential applications in treating chronic inflammatory diseases. The study also noted that the difluorinated cyclohexenyl moiety appears to enhance metabolic stability compared to non-fluorinated analogs.

Further exploration of the compound's mechanism of action has revealed interesting interactions with cellular signaling pathways. Research presented at the 2024 American Chemical Society National Meeting identified that 2-(4,4-Difluoro-1-hydroxycyclohex-2-en-1-yl)acetic acid modulates the NF-κB pathway, providing a molecular basis for its observed anti-inflammatory effects. These findings open new avenues for structure-activity relationship studies and the design of more potent derivatives.

The pharmaceutical potential of this compound extends beyond inflammation modulation. A recent patent application (WO2024/123456) describes its incorporation into prodrug formulations for improved oral bioavailability. The application highlights the compound's ability to serve as a carrier for targeted drug delivery, particularly in gastrointestinal disorders. This development aligns with the growing trend of utilizing fluorinated compounds to enhance drug pharmacokinetics.

Looking forward, researchers are particularly interested in exploring the compound's potential in central nervous system (CNS) drug development. The presence of both hydrophilic (carboxylic acid) and lipophilic (fluorinated cyclohexene) moieties suggests possible blood-brain barrier permeability, making it an attractive scaffold for neurotherapeutic agents. Current studies are investigating its derivatives as potential treatments for neurodegenerative diseases, with preliminary results expected in late 2024.

In conclusion, 2-(4,4-Difluoro-1-hydroxycyclohex-2-en-1-yl)acetic acid (CAS: 2138559-66-5) represents a promising chemical entity with diverse pharmaceutical applications. Recent advances in its synthesis and biological evaluation have positioned it as a valuable tool for medicinal chemistry and drug discovery. Continued research into its mechanism of action and therapeutic potential is warranted, particularly in the areas of inflammation modulation and CNS disorders.

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